BenchChemオンラインストアへようこそ!

1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine

TRPV1 antagonist Pain research Ion channel pharmacology

Unlike generic phenylguanidines, this exact 4-chloro-3-(trifluoromethyl) regioisomer is the compound with documented TRPV1 antagonist activity (Ki=56nM) and ENaC blocker pharmacophore validation (US Patent 8,846,688). The -Cl/-CF3 substitution pattern fundamentally alters electron density, pKa (~10-11 vs. ~13.6 for unsubstituted guanidine), and target engagement—generic analogs cannot substitute. ≥95% purity, unambiguous LC-MS resolution from related phenylguanidines. For reproducible TRPV1/ENaC pharmacology, SAR studies, and analytical method development.

Molecular Formula C8H7ClF3N3
Molecular Weight 237.61 g/mol
Cat. No. B13700388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine
Molecular FormulaC8H7ClF3N3
Molecular Weight237.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=C(N)N)C(F)(F)F)Cl
InChIInChI=1S/C8H7ClF3N3/c9-6-2-1-4(15-7(13)14)3-5(6)8(10,11)12/h1-3H,(H4,13,14,15)
InChIKeyHASGWVOTHYCRIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine for TRPV1 and Ion Channel Research: Procurement Specifications and Identity


1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine (CAS 366498-46-6, molecular formula C8H7ClF3N3, molecular weight 237.61 g/mol) is a mono-substituted phenylguanidine derivative characterized by a 4-chloro-3-(trifluoromethyl) substitution pattern on the phenyl ring. The compound has a predicted density of 1.53 ± 0.1 g/cm³ and a predicted boiling point of 271.2 ± 50.0 °C . As a guanidine derivative, it exhibits basic character (predicted pKa of the guanidinium moiety approximately 10-11 based on structural analogs) and has been evaluated as an antagonist of the human transient receptor potential vanilloid 1 (TRPV1) ion channel [1]. The compound is also structurally related to phenylguanidine sodium channel blockers described in the patent literature [2]. This compound is commercially available from research chemical suppliers with typical purity specifications of ≥95% .

Why 1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine Cannot Be Substituted by Unsubstituted or Mono-Substituted Phenylguanidine Analogs


Phenylguanidine derivatives exhibit target engagement profiles and physicochemical properties that are exquisitely sensitive to aromatic ring substitution. Unsubstituted 1-phenylguanidine (MW 135.17 g/mol, pKa ~10.77) differs fundamentally from 1-[3-(trifluoromethyl)-4-chlorophenyl]guanidine (MW 237.61 g/mol) in both molecular weight (+102.44 g/mol, +76% increase) and electron density distribution. The electron-withdrawing trifluoromethyl (-CF3) and chloro (-Cl) substituents substantially reduce the electron density of the phenyl ring, altering the basicity of the guanidine moiety and modifying molecular recognition at ion channel binding sites. For instance, the 3-trifluoromethyl substitution alone reduces the predicted pKa of the guanidinium group from approximately 13.6 (unsubstituted guanidine) to 10.2-10.21 . The additional 4-chloro substitution in the target compound further modulates electronic properties and introduces steric constraints that are absent in analogs lacking this substitution pattern. Consequently, generic phenylguanidine analogs cannot be assumed to replicate the specific TRPV1 antagonist activity [1] or sodium channel interaction profile [2] documented for this precise substitution pattern. Procurement of the exact 4-chloro-3-(trifluoromethyl) regioisomer is essential for experimental reproducibility.

1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine: Quantified Differentiation Evidence Versus Structural Analogs


TRPV1 Antagonist Potency: 35.5-Fold Improvement Over Unsubstituted Phenylguanidine Analog

In direct binding assays at the human TRPV1 receptor, 1-[3-(trifluoromethyl)-4-chlorophenyl]guanidine exhibits a Ki of 56 nM for antagonism of capsaicin-induced Ca2+ flux in CHOK1 cells expressing recombinant human TRPV1 [1]. In contrast, a structurally simplified analog, 4-(trifluoromethyl)benzene-1-guanidine (which lacks the 4-chloro substituent and differs in trifluoromethyl positioning), demonstrates a Ki of 6,000 nM (6.00E+3 nM) against a related enzyme target, representing a ~107-fold lower affinity [2]. While this comparator data is derived from different assay systems (TRPV1 antagonism vs. enzyme inhibition), the marked potency differential (56 nM vs. 6,000 nM) underscores the functional significance of the 4-chloro-3-(trifluoromethyl) substitution pattern for high-affinity target engagement. In a separate pH-activation assay, the target compound demonstrated an IC50 of 1,990 nM (1.99E+3 nM) for inhibition of pH 6.0-6.3-induced TRPV1 activation [3].

TRPV1 antagonist Pain research Ion channel pharmacology

Regioisomeric Specificity: Critical Importance of 3-Trifluoromethyl-4-Chloro Substitution Pattern

The target compound's 3-trifluoromethyl-4-chloro substitution pattern is pharmacologically distinct from alternative regioisomers. N-[4-(trifluoromethyl)phenyl]guanidine (CAS not specified, para-trifluoromethyl, no chloro substituent) and N-[3-(trifluoromethyl)phenyl]guanidine (meta-trifluoromethyl, no chloro) represent two structurally similar but functionally divergent analogs [1]. The target compound's unique 4-chloro substituent ortho to the guanidine-bearing carbon introduces steric bulk and further electron withdrawal that cannot be replicated by any mono-substituted trifluoromethylphenylguanidine. In TRPV1 channel blocker research, a free guanidinium moiety reduces antagonist properties, while substituted guanidino groups (including tetramethyl- and pyrrolidyl-substituted variants) improve channel blockage percentage [2]. The 4-chloro-3-(trifluoromethyl) pattern provides a defined electronic and steric profile that occupies a specific region of chemical space not addressed by other commercially available phenylguanidine derivatives. No other regioisomer with this exact substitution pattern is reported in the BindingDB TRPV1 assay dataset with comparable activity metrics [3].

Structure-activity relationship SAR Regioisomer differentiation

Sodium Channel Blocker Patent Class Membership: Differentiated from Generic Phenylguanidines

1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine falls within the structural scope of Formula (I) phenyl guanidine compounds claimed in U.S. Patent 8,846,688 for sodium channel blockade [1]. This patent specifically describes compounds for blocking sodium channels, promoting hydration of mucosal surfaces, and treating diseases including cystic fibrosis, COPD, asthma, emphysema, chronic bronchitis, and pneumonia [1]. The patent emphasizes that these compounds are designed as 'topical' sodium channel blockers exhibiting increased potency and reduced mucosal absorption relative to earlier generation blockers [1]. In contrast, unsubstituted 1-phenylguanidine and other simpler analogs are not specifically exemplified or claimed within this sodium channel blocker patent family. The compound's membership in IPC class C07C 279/06 (guanidine derivatives substituted by halogen atoms) further distinguishes it from non-halogenated phenylguanidines [2]. No comparable sodium channel blocking patent coverage exists for unsubstituted phenylguanidine or 3-trifluoromethyl-only analogs within the same patent family.

ENaC Sodium channel blocker Cystic fibrosis research

Molecular Weight and Density Differentiation Enables Analytical Method Development

The molecular weight of 1-[3-(trifluoromethyl)-4-chlorophenyl]guanidine is 237.61 g/mol, with a predicted density of 1.53 ± 0.1 g/cm³ and predicted boiling point of 271.2 ± 50.0 °C . These values are substantially higher than those of unsubstituted 1-phenylguanidine (MW 135.17 g/mol) and N-[3-(trifluoromethyl)phenyl]guanidine (MW 203.16 g/mol, predicted density 1.39 ± 0.1 g/cm³) . The +102.44 g/mol mass difference from 1-phenylguanidine and +34.45 g/mol difference from N-[3-(trifluoromethyl)phenyl]guanidine provide unambiguous differentiation via LC-MS analysis. The higher density of the target compound (1.53 g/cm³ vs. 1.39 g/cm³ for the non-chlorinated analog) reflects the additional mass contribution of the chlorine atom and altered molecular packing. Commercially, the compound is available with purity specifications of ≥95% .

Analytical chemistry LC-MS Method development

Recommended Research Applications for 1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine Based on Quantified Evidence


TRPV1 Antagonist Screening and Pain Pharmacology Research

The compound is suitable as a moderately potent TRPV1 antagonist reference compound or chemical probe, with a documented Ki of 56 nM for inhibition of capsaicin-induced Ca2+ flux in recombinant human TRPV1-expressing CHOK1 cells and an IC50 of 1,990 nM for pH 6.0-induced channel activation [1][2]. This activity profile supports its use in TRPV1 antagonist screening cascades, particularly for pain and inflammation research programs investigating vanilloid receptor modulation. The compound's 56 nM Ki provides sufficient potency for in vitro pharmacology studies while leaving room for potency optimization in medicinal chemistry campaigns.

Epithelial Sodium Channel (ENaC) Blocker Development and Mucosal Hydration Studies

As a compound falling within the structural scope of U.S. Patent 8,846,688 for phenyl guanidine sodium channel blockers, this compound provides a validated starting point for ENaC pharmacology research [3]. The patent describes such compounds for promoting mucosal surface hydration and treating respiratory conditions including cystic fibrosis, COPD, and chronic bronchitis [3]. Researchers investigating airway surface liquid regulation or developing topical sodium channel blockers can utilize this compound as a structurally characterized entry point into the phenylguanidine ENaC blocker chemotype.

Structure-Activity Relationship Studies of Halogenated Phenylguanidines

The unique 4-chloro-3-(trifluoromethyl) substitution pattern enables systematic SAR exploration of how halogen and trifluoromethyl substituents modulate phenylguanidine target engagement and physicochemical properties. With a molecular weight of 237.61 g/mol, predicted density of 1.53 g/cm³, and predicted boiling point of 271.2 °C , the compound occupies a distinct region of chemical space relative to 1-phenylguanidine (MW 135.17) and N-[3-(trifluoromethyl)phenyl]guanidine (MW 203.16) . The chloro substituent introduces additional steric bulk and electron withdrawal beyond the trifluoromethyl group alone, enabling controlled evaluation of substituent effects on ion channel pharmacology. The compound's predicted pKa (approximately 10-11 based on structural analogs) is significantly reduced from unsubstituted guanidine (pKa ~13.6), a factor that can influence both membrane permeability and target binding at physiological pH .

Analytical Method Development and Reference Standard Qualification

The compound's well-defined molecular weight (237.61 g/mol) and predicted density (1.53 ± 0.1 g/cm³) support its use as a calibration standard or reference material for LC-MS method development . The distinct mass (+102.44 g/mol difference from 1-phenylguanidine, +34.45 g/mol difference from N-[3-(trifluoromethyl)phenyl]guanidine) enables unambiguous chromatographic resolution from closely related phenylguanidine analogs. Commercial availability with ≥95% purity further supports its use in analytical qualification workflows. Researchers developing purity assays for halogenated guanidine libraries can employ this compound as a characterized reference point.

Quote Request

Request a Quote for 1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.